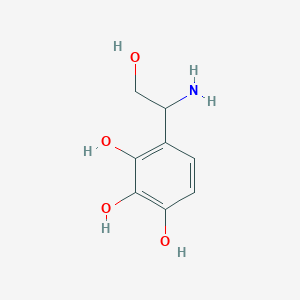
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is an organic compound with the molecular formula C8H11NO4 This compound is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:
Nitration: The starting material, benzene-1,2,3-triol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound can modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Benzene-1,2,3-triol (Pyrogallol): A trihydroxybenzene derivative with similar hydroxyl groups but lacking the amino and hydroxyethyl groups.
Benzene-1,2,4-triol (Hydroxyhydroquinone): Another trihydroxybenzene derivative with hydroxyl groups in different positions.
4-(3-Amino-1-hydroxypropyl)benzene-1,2,3-triol: A compound with a similar structure but with a different alkyl chain length.
Uniqueness: 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to the presence of both an amino group and a hydroxyethyl group, which confer distinct chemical properties and reactivity compared to other trihydroxybenzene derivatives.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2 |
Clé InChI |
PFDPXJWHQCVFJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(CO)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


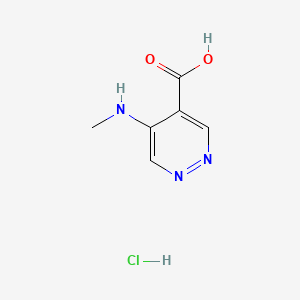
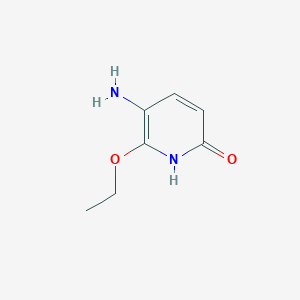

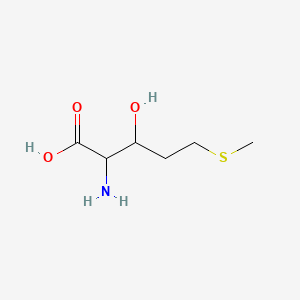
![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)
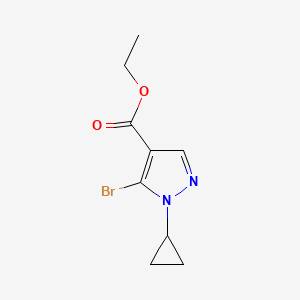
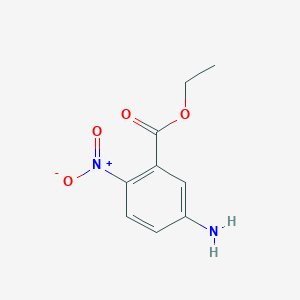
amino}acetate](/img/structure/B13520901.png)
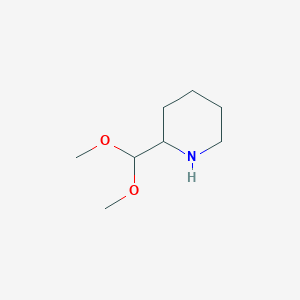

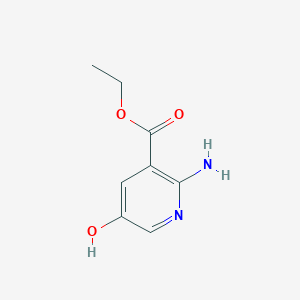
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
